molecular formula C10H4Cl2F3NO B11840815 2,5-Dichloro-8-(trifluoromethoxy)quinoline

2,5-Dichloro-8-(trifluoromethoxy)quinoline

Cat. No.: B11840815
M. Wt: 282.04 g/mol
InChI Key: AZEKUKUILRKSRQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-(trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and trifluoromethoxy groups in the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-8-(trifluoromethoxy)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of a boronic acid derivative with a halogenated quinoline precursor in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of suitable solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while cross-coupling reactions can produce complex quinoline-based structures.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that 2,5-Dichloro-8-(trifluoromethoxy)quinoline exhibits notable antimicrobial properties. It has been studied for its potential to inhibit bacterial enzymes and disrupt cellular processes in microbial cells. The compound may interfere with DNA replication and protein synthesis, contributing to its efficacy against various pathogens.

Anticancer Properties
The compound has also shown promise in anticancer research. Studies suggest that it may act as an enzyme inhibitor, affecting cancer cell proliferation through mechanisms that target specific molecular pathways involved in tumor growth.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at concentrations comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Escherichia coli3216
Staphylococcus aureus6432
Pseudomonas aeruginosa12864

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for developing anti-infective agents and anticancer drugs. The trifluoromethoxy group enhances the compound's lipophilicity, improving its bioavailability and therapeutic potential.

Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:

  • Skraup Reaction: A classical method involving the reaction of aniline derivatives with carbonyl compounds.
  • Halogenation Reactions: Introduction of chlorine atoms at specific positions on the quinoline ring.

Agricultural Applications

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its effectiveness against plant pathogens contributes to crop protection while minimizing environmental impact.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs): The compound can act as an electron carrier in OLED technology.
  • Fluorescent Chemosensors: Its structural features allow it to function as a chemosensor for detecting metal ions.

Comparative Analysis with Related Compounds

To understand the significance of this compound within its chemical class, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Unique Aspects
4,5-DichloroquinolineChlorine substitutions on the ringKnown for its antibacterial properties
8-HydroxyquinolineHydroxy group at position 8Exhibits chelation properties
TrifluoromethylquinolineTrifluoromethyl group at position 8Demonstrates significant biological activity

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The presence of the trifluoromethoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dichloro-8-(trifluoromethoxy)quinoline include other halogenated quinolines and trifluoromethoxy-substituted heterocycles. Examples include:

  • 2,5-Dichloroquinoline
  • 8-Trifluoromethoxyquinoline
  • 2,5-Dichloro-8-methoxyquinoline

Uniqueness

The uniqueness of this compound lies in the combination of chlorine and trifluoromethoxy groups, which enhance its chemical stability, biological activity, and ability to participate in various chemical reactions. This makes it a valuable compound for diverse scientific and industrial applications.

Biological Activity

2,5-Dichloro-8-(trifluoromethoxy)quinoline is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H4_4Cl2_2F3_3NO. Its unique structural features include:

  • Two chlorine atoms at positions 2 and 5.
  • A trifluoromethoxy group at position 8 on the quinoline ring.

These modifications enhance its reactivity and biological activity compared to other quinoline derivatives.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Inhibition of DNA replication : The compound may interfere with DNA synthesis in microbial cells, contributing to its antimicrobial properties.
  • Enzyme inhibition : It may inhibit enzymes critical for cellular processes, which could be relevant in cancer therapy.

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes some key findings from recent studies:

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth
FungiSignificant antifungal properties
ProtozoaEffective against certain strains

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:

  • Induction of apoptosis : The compound has been shown to induce late apoptosis or necrosis in cancer cells, which is crucial for cancer treatment .
  • Cell cycle arrest : Research indicates that it can cause G0/G1 phase arrest in cancer cells, effectively reducing cell proliferation .

The table below illustrates the anticancer activity against different cell lines:

Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)X µMApoptosis induction
MDA-MB-231 (Breast)Y µMCell cycle arrest
HCT116 (Colon)Z µMApoptosis induction

Study on Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of this compound against E. coli and S. aureus, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Study on Anticancer Effects

Another study focused on the effects of this compound on various cancer cell lines. The findings revealed that it not only inhibited cell growth but also promoted apoptosis through the activation of caspase pathways. This suggests that it may serve as an effective therapeutic agent in oncology .

Properties

Molecular Formula

C10H4Cl2F3NO

Molecular Weight

282.04 g/mol

IUPAC Name

2,5-dichloro-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H4Cl2F3NO/c11-6-2-3-7(17-10(13,14)15)9-5(6)1-4-8(12)16-9/h1-4H

InChI Key

AZEKUKUILRKSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)OC(F)(F)F)Cl

Origin of Product

United States

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